1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(20)11-4-3-7-17(8-11)9-13-16-15-10-18(13)12-5-1-2-6-12/h10-12H,1-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKLFHXFUCZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2CN3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of cyclization reactions involving amines and carbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of primary alcohols or aldehydes.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Research
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid has been synthesized as a potential anticancer agent. In vitro studies have shown promising cytotoxic activity against various cancer cell lines, including the HeLa cell line, with IC50 values lower than 12 μM for certain derivatives. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | < 12 |
| 7e | HeLa | < 12 |
| 10a | HeLa | < 12 |
| 10d | HeLa | < 12 |
Antiviral Applications
The compound exhibits potential as an inhibitor of viral polymerases, particularly in the treatment of viral infections such as hepatitis B. The triazole moiety is known for its antifungal and antiviral properties, suggesting that this compound could be further investigated for its efficacy against various viral pathogens .
Drug Discovery and Medicinal Chemistry
This compound is part of a broader class of 1,2,4-triazole-containing scaffolds that are significant in drug discovery. These compounds are being explored for their pharmacological activities against cancers and microbial infections. The ability to modify the compound's structure allows for the optimization of its pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
The mechanism of action of 1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs sharing the piperidine-carboxylic acid scaffold and heterocyclic substituents.
Structural and Physicochemical Comparison
Key Observations:
Heterocycle Diversity: The target compound’s triazole core is shared with N-[(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)methyl] carbamate , but differs in substituents (cyclopentyl vs. bromo/methyl).
Halogenated analogs (e.g., bromo in ) may improve metabolic stability but reduce solubility.
Molecular Weight and Solubility Trends
- The target compound’s estimated molecular weight (~280 g/mol) is lower than pyridazine-containing analogs (e.g., 305 g/mol for ) but higher than thiadiazole derivatives (255 g/mol for ).
- Cyclopentyl’s bulk may reduce aqueous solubility compared to methyl or phenyl substituents, though exact data are unavailable.
Biological Activity
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid is a synthetic compound notable for its unique structural features, which include a piperidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and antifungal agent.
Chemical Structure
The molecular formula of this compound is C13H22N4O2, with a molecular weight of approximately 266.35 g/mol. The structure is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms.
- Cyclopentyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been studied as an inhibitor of viral polymerases, particularly targeting the hepatitis B virus (HBV). The triazole moiety is known for its role in inhibiting viral replication by interfering with nucleic acid synthesis pathways .
Antifungal Activity
Compounds with triazole structures are well-documented for their antifungal properties. This compound's ability to inhibit lanosterol demethylase suggests potential effectiveness against various fungal pathogens, including Candida albicans and Aspergillus species . The presence of the cyclopentyl group may enhance its binding affinity to fungal enzymes.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes related to nucleic acid synthesis. Studies have shown that it can bind to viral polymerases and inhibit their activity, which is crucial for viral replication . Additionally, it may induce apoptosis in certain fungal strains by disrupting cellular processes .
Study on Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound demonstrated its effectiveness against HBV. The compound was tested in vitro and showed a significant reduction in viral load at concentrations ranging from 0.5 to 5 μM. The observed IC50 value was approximately 2.5 μM, indicating potent antiviral activity .
Study on Antifungal Properties
In another investigation focusing on antifungal activity, this compound exhibited MIC values ranging from 0.24 to 0.97 μg/mL against Candida auris. The study confirmed that exposure led to cell membrane disruption and induced apoptosis in fungal cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of Triazole Ring : Synthesized through cyclization reactions involving hydrazine derivatives.
- Introduction of Cyclopentyl Group : Achieved via nucleophilic substitution using cyclopentyl halides.
- Attachment of Piperidine Moiety : Finalized through reactions under basic conditions to yield the desired product.
Comparative Analysis
The following table summarizes the biological activities and applications of similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(4-cyclohexylmethyl)-1H-pyrazole | Anti-inflammatory | Pyrazole instead of triazole |
| 5-(cyclopropylmethyl)-1H-pyrazole | Antifungal | Smaller cyclic group |
| 1-(4-cyclopentylmethyl)-1H-pyrazole | Antiviral | Enhanced lipophilicity |
Q & A
Q. What are the key spectroscopic methods for characterizing 1-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid?
To confirm the structure and purity of the compound, use:
- ¹H/¹³C NMR : Assign peaks based on neighboring substituents. For example, the cyclopentyl group will show multiplet signals in the δ 1.5–2.5 ppm range, while the triazole proton resonates near δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₆H₂₃N₅O₂) with an exact mass match (expected error < 2 ppm) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and triazole C=N vibrations (~1500–1600 cm⁻¹) .
Q. What synthetic routes are reported for analogous piperidine-triazole-carboxylic acid derivatives?
A common strategy involves:
Triazole Ring Formation : Cyclocondensation of cyclopentylamine with thiocyanate or nitriles under acidic conditions to generate the 4H-1,2,4-triazole core .
Piperidine Functionalization : Alkylation of piperidine-3-carboxylic acid derivatives using halogenated intermediates (e.g., bromomethyl-triazole precursors) in the presence of K₂CO₃ or NaH .
Carboxylic Acid Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by TFA-mediated deprotection .
Q. How does solubility at physiological pH impact in vitro assays for this compound?
- Solubility Testing : Measure solubility in PBS (pH 7.4) via shake-flask method. Analogous sulfonylpiperidine-carboxylic acids exhibit solubility >43.2 µg/mL at pH 7.4, sufficient for cell-based assays .
- LogP Analysis : Estimate hydrophobicity using reversed-phase HPLC. Compounds with LogP < 1 (e.g., similar derivatives) show improved aqueous solubility .
Advanced Research Questions
Q. How can stereochemical purity of the piperidine ring be ensured during synthesis?
- Chiral Resolution : Use (R)- or (S)-piperidine-3-carboxylic acid as a starting material .
- Asymmetric Catalysis : Employ palladium/XPhos catalysts for Suzuki couplings to retain stereochemistry in triazole-piperidine linkages .
- Chiral HPLC : Validate enantiomeric excess (>98%) using a Chiralpak® column and polarimetric detection .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-Target Profiling : Use kinase or GPCR panels to rule out non-specific interactions. For example, triazole derivatives may inhibit acetylcholinesterase (Ki < 10 nM) .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which can explain variability in IC₅₀ values .
Q. How can computational modeling guide SAR studies for this compound?
- Docking Simulations : Target the triazole moiety to interact with enzymatic active sites (e.g., bacterial dihydrofolate reductase).
- QSAR Models : Correlate substituent electronegativity (e.g., cyclopentyl vs. methyl groups) with antimicrobial potency .
- ADMET Prediction : Use SwissADME to optimize bioavailability by reducing rotatable bonds (<5) and polar surface area (<140 Ų) .
Q. What crystallographic techniques elucidate solid-state behavior of this compound?
- Single-Crystal X-Ray Diffraction : Resolve the spatial arrangement of the triazole and piperidine moieties. Analogous cyclopropyl-triazole derivatives show dihedral angles of 85–90° between rings .
- Powder XRD : Monitor polymorph transitions under stress conditions (e.g., humidity, temperature) to ensure batch consistency .
Methodological Notes
- Safety : Use fume hoods and PPE when handling reactive intermediates (e.g., thiocyanates, palladium catalysts) .
- Data Reproducibility : Report reaction yields, solvent purity, and catalyst lot numbers to minimize variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid commercial vendor data from non-peer-reviewed sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
